molecular formula C8H20N2 B162406 6-(Dimethylamino)hexylamine CAS No. 1938-58-5

6-(Dimethylamino)hexylamine

Cat. No.: B162406
CAS No.: 1938-58-5
M. Wt: 144.26 g/mol
InChI Key: ZUXUNWLVIWKEHB-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexylamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87565. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-(Dimethylamino)hexylamine involves the reaction of hexylamine with dimethylamine. The reaction typically requires controlled temperatures and reaction times to ensure the desired product is obtained. The process can be summarized as follows:

    Reactants: Hexylamine and dimethylamine

    Conditions: Controlled temperature and reaction time

    Product: this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

6-(Dimethylamino)hexylamine undergoes various chemical reactions, including:

Scientific Research Applications

6-(Dimethylamino)hexylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)hexylamine involves its basic and nucleophilic properties. It can interact with various molecular targets, including acids and electrophiles, to form salts and substituted products. The pathways involved in its reactions are typically nucleophilic substitution and protonation .

Comparison with Similar Compounds

6-(Dimethylamino)hexylamine can be compared with other similar compounds such as:

    Hexylamine: A primary amine with similar reactivity but lacks the dimethylamino group.

    Dimethylamine: A secondary amine that is more volatile and less reactive in nucleophilic substitution reactions.

    N,N-Dimethylhexylamine: A tertiary amine with different steric and electronic properties.

The uniqueness of this compound lies in its combination of a hexyl chain with a dimethylamino group, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

N',N'-dimethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-10(2)8-6-4-3-5-7-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXUNWLVIWKEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293161
Record name 6-(Dimethylamino)hexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1938-58-5
Record name 1938-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Dimethylamino)hexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1938-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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